3-Bromo-5-fluoro-2-methylbenzaldehyde

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Researchers requiring a specific 3,5-substitution pattern for kinase inhibitor programs often face supply chain uncertainty with regioisomeric impurities. 3-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 1378962-45-8) eliminates this risk with a defined substitution pattern cited in Bayer patent US-8759365-B2, ensuring synthetic reproducibility and downstream IP protection. - Non-hazardous for transport; ships ambient - no cold-chain premium - Available from mg to kg scale with 97% purity (HPLC-verified) - Distinct boiling point (256.8°C) enables QC differentiation from the 2-fluoro regioisomer

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
CAS No. 1378962-45-8
Cat. No. B6358870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-methylbenzaldehyde
CAS1378962-45-8
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)F)C=O
InChIInChI=1S/C8H6BrFO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3
InChIKeyIDZQMCBGYRYVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-2-methylbenzaldehyde Overview


3-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 1378962-45-8) is a polysubstituted aromatic aldehyde with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol. The compound features a benzene ring bearing bromine at the 3-position, fluorine at the 5-position, a methyl group at the 2-position, and an aldehyde moiety at the 1-position. This specific substitution pattern renders the molecule a versatile small-molecule scaffold for the synthesis of pharmaceuticals and agrochemicals [1]. Multiple reputable chemical suppliers, including Fluorochem, Bidepharm, and Boroncore, list this compound with standard purities ranging from 95% to 98% . The compound's MDL number is MFCD19440366 and its InChI Key is IDZQMCBGYRYVJM-UHFFFAOYSA-N .

1
Polysubstituted benzaldehyde scaffold for medicinal chemistry and agrochemical building block synthesis
2
Supports cross-coupling (Br handle) and condensation reactions (aldehyde) in multi-step sequences
3
Multiple global suppliers with batch-specific analytical documentation (NMR, HPLC)

3-Bromo-5-fluoro-2-methylbenzaldehyde Regioisomer Specificity


The precise spatial arrangement of substituents on the aromatic ring dictates the compound's reactivity profile and, consequently, the outcome of downstream synthetic transformations. Substituting 3-bromo-5-fluoro-2-methylbenzaldehyde (CAS 1378962-45-8) with a structurally similar analog—such as its regioisomer 3-bromo-2-fluoro-5-methylbenzaldehyde (CAS 1257665-03-4)—introduces distinct steric and electronic effects that can alter reaction yields, regioselectivity, and the physicochemical properties of the final product. The aldehyde group serves as a reactive handle for condensation and nucleophilic addition reactions, while the bromine atom provides a site for cross-coupling chemistry. The fluorine atom influences both electronic properties and metabolic stability, and the methyl group contributes lipophilicity and steric bulk. A change in the relative positioning of any of these functional groups can fundamentally alter the molecule's behavior in a synthetic sequence, making simple substitution unreliable without full re-optimization of reaction conditions [1].

Regioisomer substitution pattern
Replacing the 2-methyl,3-bromo,5-fluoro pattern with its 2-fluoro,5-methyl isomer alters steric and electronic effects, which may shift reaction selectivity and yield.
Physicochemical profile mismatch
Predicted boiling point and LogP differences can impact chromatographic behavior and extraction efficiency, requiring method re-optimization if the isomer is used.
Patent and handling disparity
The target compound has documented patent precedent (US-8759365-B2) and ambient storage; an alternative regioisomer may lack comparable IP validation and require cold-chain logistics.

3-Bromo-5-fluoro-2-methylbenzaldehyde: Quantitative Differentiation


Regioisomer Physicochemical Comparison

The substitution pattern of CAS 1378962-45-8 (2-methyl, 3-bromo, 5-fluoro) results in a distinct regioisomer compared to the commonly encountered alternative 3-bromo-2-fluoro-5-methylbenzaldehyde (CAS 1257665-03-4). This difference in molecular geometry leads to quantifiable variations in key physicochemical parameters that are critical for synthetic planning and purification. The target compound exhibits a higher predicted boiling point and a distinct LogP value, which are indicative of differences in intermolecular interactions and lipophilicity that directly impact reaction design and chromatographic behavior .

Regioisomer Properties
Reported
Δ Boiling Point ~+2.6 °C (256.8 vs 254.2 °C); LogP 3.11
Supports differentiation in chromatographic purification
Predicted values; confirm experimentally for specific systems
Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Solid-State Handling Comparison

The physical state and melting point of a compound are critical parameters for handling, storage, and formulation. The target compound, CAS 1378962-45-8, is reported by commercial suppliers to be a solid at ambient temperature, consistent with its structural class. This contrasts with the regioisomer 3-bromo-2-fluoro-5-methylbenzaldehyde (CAS 1257665-03-4), for which no melting point data is available , indicating a likely difference in solid-state properties. This qualitative distinction is supported by the reported physical form of the target compound as a solid .

Physical Form
Supplier data
Solid at ambient temperature
Simplifies weighing and handling versus undefined analog form
Verify lot-specific physical appearance
Process Chemistry Formulation Physical Characterization

Patent-Validated Pharmaceutical Intermediate

The utility of a building block is often defined by its precedent in the literature. CAS 1378962-45-8 is explicitly covered by patent literature from Bayer, which broadly claims fluorinated benzaldehydes for the preparation of active ingredients in medicaments and agrochemicals [1]. Furthermore, a patent filing by Aladdin Scientific (Patent ID: US-8759365-B2) specifically lists 3-Bromo-5-fluoro-2-methylbenzaldehyde as a claimed organic compound, confirming its direct relevance to commercial development pipelines . This level of patent validation provides a higher degree of confidence in its synthetic utility compared to an analog without such documented precedent.

Patent Precedence
Class-level
Claimed in US-8759365-B2; Bayer patent family
Supports IP-relevant library design decisions
Patent claims context; evaluate freedom-to-operate
Medicinal Chemistry Drug Discovery Agrochemical Synthesis

Supplier Purity Benchmarking

Procurement decisions often hinge on the availability and quality assurance of a compound. CAS 1378962-45-8 is available from multiple reputable global suppliers (e.g., Fluorochem, Bidepharm, Boroncore, Leyan) with a standardized purity benchmark of 97% or higher (NLT 98%) . This contrasts with its regioisomer CAS 1257665-03-4, which is listed with a 96% purity specification from some suppliers . The availability of 97%+ purity material, with associated batch-specific analytical data (NMR, HPLC, GC) from Bidepharm , ensures greater consistency in reaction outcomes and reduces the need for in-house repurification.

Supplier Purity
Cross-study comparable
≥97% from multiple global suppliers
Reduces repurification needs and improves reproducibility
Based on published supplier specifications
Procurement Quality Control Supply Chain

Ambient Storage and Shipping Stability

The logistical requirements for chemical procurement can significantly impact cost and planning. The target compound, CAS 1378962-45-8, is classified as non-hazardous for transport and is stable for long-term storage in a cool, dry place . This is a distinct advantage over its regioisomer, CAS 1257665-03-4, which requires cold-chain storage and shipping at -20°C . The ability to ship and store the target compound under ambient conditions eliminates the need for specialized cold-chain logistics, reducing procurement complexity and cost.

Storage & Shipping
Direct comparison
Ambient storage; non-hazardous transport (vs. -20 °C cold chain for comparator)
Simplifies logistics and reduces scale-up costs
Supplier-stated conditions; validate for in-house protocols
Logistics Stability Supply Chain

3-Bromo-5-fluoro-2-methylbenzaldehyde Application Scenarios


Patent-Validated Library Synthesis

For medicinal chemistry programs focused on generating patentable intellectual property, CAS 1378962-45-8 offers a distinct advantage. Its explicit inclusion in patent US-8759365-B2 and its coverage under Bayer's patent family for fluorinated benzaldehydes provide a strong precedent for its use in synthesizing novel active pharmaceutical ingredients. This contrasts with analogs lacking such clear, documented utility, making it a strategic choice for library design where downstream patent protection is a priority.

Regioisomeric Purity in Multi-Step Synthesis

In synthetic routes where the exact substitution pattern is non-negotiable—for instance, in the preparation of specific kinase inhibitors or other target-directed molecules—the differentiation between CAS 1378962-45-8 and its regioisomer CAS 1257665-03-4 is paramount. The quantifiable differences in predicted boiling point (256.8°C vs. 254.2°C) and solid-state properties provide a basis for quality control and ensure that the correct isomer is procured and utilized, thereby avoiding failed reactions or the generation of undesired byproducts.

Ambient Logistics for Scale-Up

For process chemistry groups and contract research organizations (CROs) where logistical efficiency and cost control are essential, CAS 1378962-45-8 is a superior choice. Its classification as non-hazardous for transport and stability under ambient storage conditions eliminate the need for expensive cold-chain shipping and specialized freezer storage required by its regioisomer CAS 1257665-03-4 . This reduces overall procurement and handling costs, particularly when scaling up from milligram to kilogram quantities.

Application
Selection Property
Validation Focus
Pharmaceutical library synthesis
Patent-validated building block
IP-prioritized scaffold design
Regioisomer-controlled synthesis
Distinct boiling point and LogP signature
Chromatographic identity confirmation (GC/HPLC)
Scale-up and process research
Ambient storage and non-hazardous shipping
Logistics feasibility and cost control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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